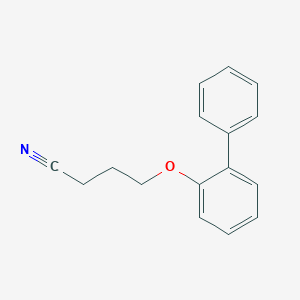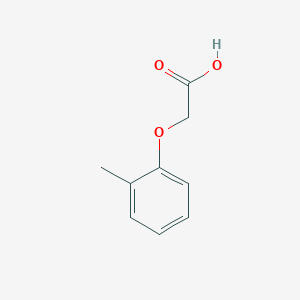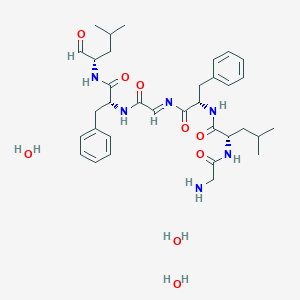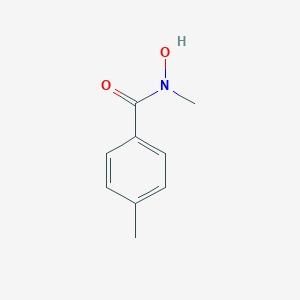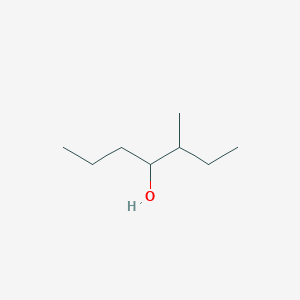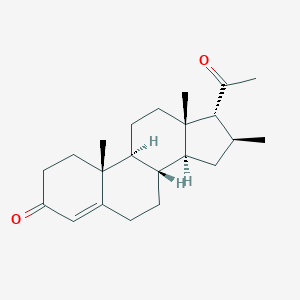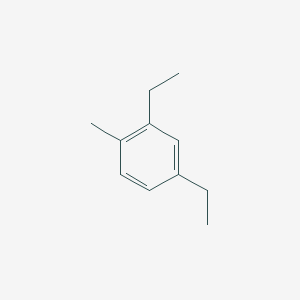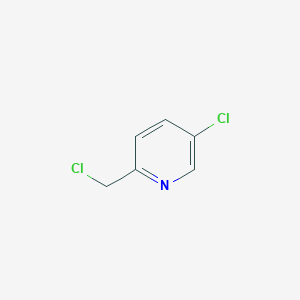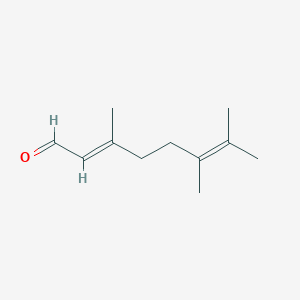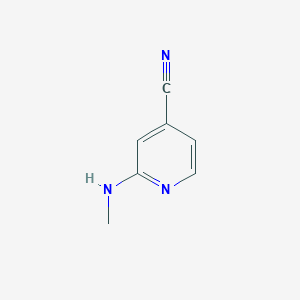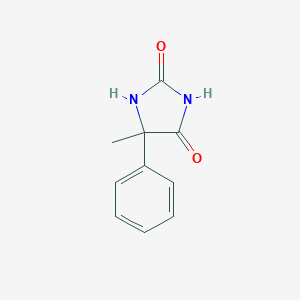
5-Methyl-5-phenylhydantoin
Vue d'ensemble
Description
5-Methyl-5-phenylhydantoin is a derivative of hydantoin, which is a heterocyclic organic compound with the formula C_4H_6N_2O_2. The molecule consists of a hydantoin moiety with a methyl group and a phenyl group attached to the 5th carbon of the hydantoin ring. This compound is related to other hydantoin derivatives that have been studied for various properties, including their reactivity, molecular structure, and biological activity .
Synthesis Analysis
The synthesis of 5-methyl-5-phenylhydantoin and related compounds can be achieved through different synthetic routes. For instance, 5-methylenehydantoins, which are structurally similar, can be obtained by various methods and can undergo a variety of reactions, including Diels–Alder and conjugate addition reactions . The synthesis of diarylhydantoin derivatives has also been reported, where the introduction of specific substituents on the hydantoin ring can lead to compounds with selective biological activities .
Molecular Structure Analysis
The molecular structure of 5-methylhydantoin has been characterized using matrix isolation infrared spectroscopy and theoretical calculations. The electronic structure, including the σ and π electronic systems and stabilizing orbital interactions, has been analyzed using natural bond orbital (NBO) analysis. The crystal structure of polymorphs of 5-methylhydantoin has been determined by X-ray diffraction, revealing different crystallographic arrangements .
Chemical Reactions Analysis
5-Methyl-5-phenylhydantoin and its derivatives can participate in various chemical reactions. For example, the reactivity of 5-methylenehydantoins with electrophilic reagents and the role of Lewis acids in promoting reactions have been studied . The photofragmentation of 5-methylhydantoin under UV irradiation has been observed, leading to the formation of isocyanic acid, ethanimine, and carbon monoxide .
Physical and Chemical Properties Analysis
The physical and chemical properties of 5-methyl-5-phenylhydantoin derivatives have been explored through different techniques. Differential scanning calorimetry (DSC), polarized light thermal microscopy (PLTM), and Raman spectroscopy have been used to investigate the thermal properties of 5-methylhydantoin, identifying four different polymorphs . The supramolecular profile of 5-phenylhydantoins has been described, highlighting the hydrogen-bonding patterns that contribute to their supramolecular arrangement .
Relevant Case Studies
Case studies involving 5-methyl-5-phenylhydantoin derivatives have focused on their biological activities. For instance, new 5,5-diarylhydantoin derivatives have been synthesized and evaluated as selective cyclooxygenase-2 (COX-2) inhibitors, with some compounds showing higher selectivity than the reference drug celecoxib . Anticonvulsant activities of phenytoin derivatives have also been assessed, providing insights into the potential therapeutic applications of these compounds .
Applications De Recherche Scientifique
1. Phase-Transfer Catalyzed Alkylation
- Application Summary: 5-Methyl-5-phenylhydantoin is used in phase-transfer catalyzed alkylation, a promising method in organic synthesis of specialty chemicals . This work aims to study the comparative reactivity of N- versus O- of hydantoins toward alkylation and cycloalkylation .
- Methods of Application: The alkylation of hydantoin and 5-methyl-5-phenylhydantoin is investigated by different organohalogen reagents at 25°C in the presence of tetrabutylammonium bromide as a catalyst .
- Results: In all cases, N3 monoalkylation or N1 and N3 dialkylation are the main products .
2. Biological Activities
- Application Summary: Hydantoins, including 5-methyl-5-phenylhydantoin, are a very important class of organic compounds with numerous pharmaceutical applications . They have a wide range of biological activities .
- Results: Hydantoins have been found to act as integrins and kinases inhibitors, anti-convulsants & anti-epileptics, fungicides & herbicides, anti-bacterial & anti-mycobacterial agents, and have potent activity against the herpes simplex virus (HSV), human immunodeficiency virus (HIV) and the leukemia subpanel .
3. Internal Standard in Quantitative Determination
- Application Summary: 5-(p-Methylphenyl)-5-phenylhydantoin is used as an internal standard in the quantitative determination of phenytoin in brain microdialysate, saliva, and blood from human samples by GC-MS method .
- Methods of Application: The specific methods of application involve using this compound as an internal standard in gas chromatography-mass spectrometry (GC-MS) analyses .
- Results: The results would be the accurate quantification of phenytoin in various biological samples .
4. Synthesis of Beta-Amino Alcohols
- Application Summary: 5-Methyl-5-phenylhydantoin is used as a reactant for the synthesis of beta-amino alcohols . These compounds have potential applications as inhibitors of anti-tubercular target N-acetyltransferase .
- Methods of Application: The specific methods of application would involve using this compound in the synthesis of beta-amino alcohols .
- Results: The results would be the production of beta-amino alcohols that can act as inhibitors of anti-tubercular target N-acetyltransferase .
5. Synthesis of Chlorohydantoins
- Application Summary: 5-Methyl-5-phenylhydantoin can also be used in the synthesis of chlorohydantoins . Chlorohydantoins have potential applications as disinfectants and biocides .
- Methods of Application: The specific methods of application would involve using this compound in the synthesis of chlorohydantoins .
- Results: The results would be the production of chlorohydantoins that can act as disinfectants and biocides .
6. Synthesis of Specific MMP Inhibitors
- Application Summary: 5-Methyl-5-phenylhydantoin is used in the synthesis of specific Matrix Metalloproteinase (MMP) inhibitors . MMPs are enzymes that play a role in tissue remodeling and are implicated in diseases such as cancer and arthritis .
- Methods of Application: The specific methods of application would involve using this compound in the synthesis of specific MMP inhibitors .
- Results: The results would be the production of specific MMP inhibitors that can potentially be used in the treatment of diseases such as cancer and arthritis .
7. Solvatochromic Analysis
- Application Summary: 5-Methyl-5-phenylhydantoin is used in solvatochromic analysis, a method used to study the effects of solvents on the absorption and emission spectra of compounds . This is particularly useful in understanding the structure-property relationship of anticonvulsant hydantoin derivatives .
- Methods of Application: The UV absorption spectra of the investigated compounds are recorded in selected solvents of different polarities. The effects of solvent dipolarity/polarizability and solvent-solute hydrogen bonding interactions are analyzed .
- Results: Satisfactory correlations are found between hydrogen bonding properties and solute size and the in silico calculated bioactivity descriptors .
8. Determination of Chromatographic Properties
- Application Summary: 5-Methyl-5-phenylhydantoin is used in the DMD-test to determine chromatographic properties of C8- or C18-bonded phases for clinical and forensic toxicological screening .
- Methods of Application: The specific methods of application would involve using this compound in the DMD-test to determine chromatographic properties .
- Results: The results would be the determination of chromatographic properties of C8- or C18-bonded phases .
9. Energies of Combustion and Enthalpies of Formation
- Application Summary: 5-Methyl-5-phenylhydantoin is studied for its energies of combustion and enthalpies of formation . These properties are important in understanding the thermodynamic stability of the compound .
- Methods of Application: The specific methods of application would involve using this compound in combustion and formation reactions, and measuring the associated energy changes .
- Results: The results would be the determination of the energies of combustion and enthalpies of formation of 5-Methyl-5-phenylhydantoin .
Safety And Hazards
Propriétés
IUPAC Name |
5-methyl-5-phenylimidazolidine-2,4-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10N2O2/c1-10(7-5-3-2-4-6-7)8(13)11-9(14)12-10/h2-6H,1H3,(H2,11,12,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JNGWGQUYLVSFND-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(C(=O)NC(=O)N1)C2=CC=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID201311373 | |
| Record name | 5-Methyl-5-phenylhydantoin | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201311373 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
190.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-Methyl-5-phenylhydantoin | |
CAS RN |
6843-49-8 | |
| Record name | 5-Methyl-5-phenylhydantoin | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=6843-49-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 5-Methyl-5-phenylhydantoin | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006843498 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 6843-49-8 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=14839 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 5-Methyl-5-phenylhydantoin | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201311373 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 5-methyl-5-phenylimidazolidine-2,4-dione | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.027.207 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 5-Methyl-5-phenylhydantoin | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/R5C75HK8E7 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods I
Procedure details







Synthesis routes and methods II
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![Methyl 4-methylsulfanyl-2-[(2,2,2-trifluoroacetyl)amino]butanoate](/img/structure/B155003.png)
